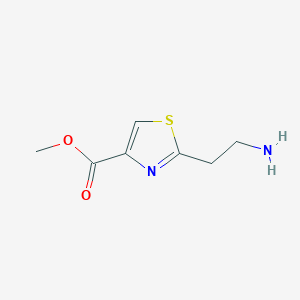
Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-aminoethyl)thiazole-4-carboxylate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(2-aminoethyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then subjected to further reactions to introduce the aminoethyl group and convert the ethyl ester to a methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-aminoethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Aplicaciones Científicas De Investigación
Methyl 2-(2-aminoethyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications as an antimicrobial, antifungal, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of methyl 2-(2-aminoethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their activity and thus exerting antimicrobial effects. The compound’s structure allows it to interact with various biological pathways, leading to its diverse therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-aminothiazole-4-carboxylate
- Methyl 2-Boc-aminothiazole-4-carboxylate
- 2-Methylthiazole-4-carboxylic acid
Uniqueness
Methyl 2-(2-aminoethyl)thiazole-4-carboxylate is unique due to its specific aminoethyl substitution, which enhances its biological activity and makes it a valuable compound for medicinal chemistry. Its ability to undergo various chemical reactions also makes it a versatile intermediate for the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O2S/c1-11-7(10)5-4-12-6(9-5)2-3-8/h4H,2-3,8H2,1H3 |
Clave InChI |
NBQFKYYFQHBQMT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC(=N1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


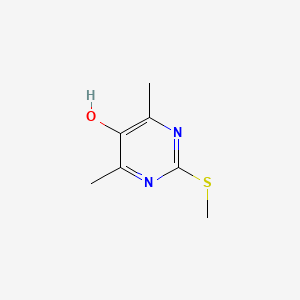
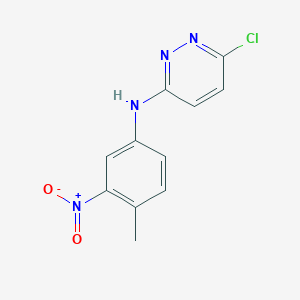

![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
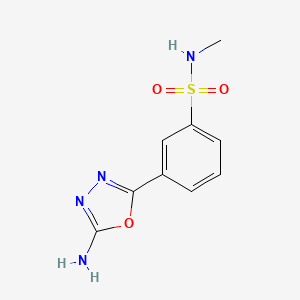
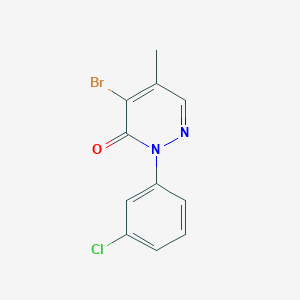
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)
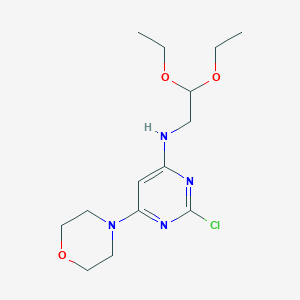
![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)

![[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile](/img/structure/B12926236.png)
![(2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926241.png)
![4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one](/img/structure/B12926245.png)
![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)
